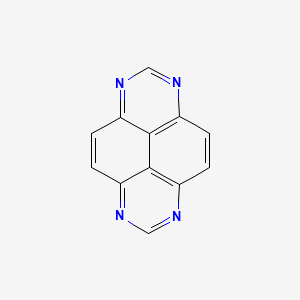

1,3,6,8-Tetraazapyrene

説明

Structure

2D Structure

特性

分子式 |

C12H6N4 |

|---|---|

分子量 |

206.20 g/mol |

IUPAC名 |

5,7,12,14-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene |

InChI |

InChI=1S/C12H6N4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-6H |

InChIキー |

JLCGSDBQJSZYCY-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C3C(=NC=N2)C=CC4=NC=NC1=C43 |

製品の起源 |

United States |

Synthetic Methodologies for 1,3,6,8 Tetraazapyrene and Its Derivatives

Established Synthetic Routes to the Parent 1,3,6,8-Tetraazapyrene Core

The foundational this compound structure can be assembled through several established synthetic pathways.

Synthesis via 1,4,5,8-tetranitronaphthalene Reduction and Cyclization

A common and well-documented method for synthesizing the this compound core begins with 1,4,5,8-tetranitronaphthalene. mpg.deacs.org This process involves two key steps:

Reduction: The four nitro groups of 1,4,5,8-tetranitronaphthalene are reduced to amino groups to form naphthalene-1,4,5,8-tetraamine. rsc.org This reduction is typically achieved using a reducing agent like tin dust in the presence of fuming hydrochloric acid. mpg.de The resulting product is often isolated as its more stable tin salt. mpg.deacs.orgresearchgate.net

Cyclization: The newly formed tetraamine (B13775644) is then subjected to a double-fold cyclo-condensation reaction. rsc.org This can be accomplished by reacting the tetraamine with formic acid, which provides the single carbon bridge required to form the two pyrimidine (B1678525) rings of the tetraazapyrene system. mpg.dersc.org Alternatively, other reagents like carboxylic anhydrides can be used, which can also introduce substituents at the 2 and 7 positions. acs.orgresearchgate.net

This multi-step approach provides a reliable route to the parent this compound and serves as a starting point for further derivatization.

One-Pot Synthetic Protocols for 1,3,6,8-Tetraazapyrenes

To improve efficiency, one-pot synthetic protocols have been developed. These methods combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates. For instance, a one-pot method can involve the double nitration of perimidines followed by a zinc-assisted reductive cyclo-condensation with formic acid. rsc.org Another innovative one-pot approach utilizes the reaction of naphthalene-1,4,5,8-tetraamine or 1H-perimidine-6,7-diamines with nitroalkanes in the presence of polyphosphoric acid. rsc.org In this fascinating reaction, the nitroalkane acts as both an electrophile and a mild oxidant, facilitating the direct formation of the aromatic tetraazapyrene core. rsc.org

Derivatization Strategies for the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to tune its properties. This is typically achieved through various derivatization strategies.

Core Chlorination and Bromination Methods

Halogenation of the tetraazapyrene core is a common strategy to introduce reactive handles for further functionalization.

Chlorination: The parent this compound can be chlorinated by dissolving it in chlorosulfonic acid and treating it with chlorine gas in the presence of a catalytic amount of iodine. mpg.de

Bromination: Similarly, direct bromination of the parent compound can be achieved using bromine in concentrated sulfuric acid. mpg.de For derivatives with electron-withdrawing groups, a stronger brominating agent like dibromoisocyanuric acid in concentrated sulfuric acid may be necessary. mpg.de

These halogenated derivatives are valuable intermediates for subsequent cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the this compound ring system makes it susceptible to nucleophilic aromatic substitution (SNA_r) reactions. This is particularly true for the halogenated derivatives. For example, 2,7-di-t-butyl-4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene can undergo nucleophilic substitution with methoxy (B1213986) anions to yield the corresponding tetramethoxy derivative. rsc.org This type of reaction allows for the introduction of various functional groups onto the core structure, significantly altering its electronic properties.

| Starting Material | Reagent | Product | Yield |

| 2,7-di-t-butyl-4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene | Methoxy anions | 2,7-di-t-butyl-4,5,9,10-tetramethoxy-1,3,6,8-tetraazapyrene | 63% rsc.org |

Suzuki Cross-Coupling Reactions with Halogenated 1,3,6,8-Tetraazapyrenes

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. wikipedia.orgmt.com In the context of 1,3,6,8-tetraazapyrenes, halogenated derivatives serve as excellent substrates for this reaction. acs.orgresearchgate.net By reacting a brominated tetraazapyrene with an arylboronic acid in the presence of a palladium catalyst and a base, new aryl groups can be introduced onto the tetraazapyrene core. mpg.deacs.orgresearchgate.net This method is widely used to synthesize a variety of substituted tetraazapyrenes with tailored electronic and photophysical properties. acs.orgresearchgate.net For instance, coupling with electron-poor arylboronic acids can further enhance the electron-accepting nature of the tetraazapyrene system. mpg.de

| Halogenated Tetraazapyrene | Boronic Acid | Catalyst System | Product |

| Brominated this compound derivatives | Electron-poor arylboronic acids | Palladium catalyst and base | Aryl-substituted 1,3,6,8-tetraazapyrenes mpg.deresearchgate.net |

Functionalization via Schiff-Base Reactions

Schiff-base condensation is a powerful and efficient method for the construction of complex π-conjugated systems incorporating the this compound (TAP) core. This strategy typically involves the reaction of a TAP-based ketone precursor with an aromatic or heterocyclic diamine.

A key intermediate for this approach is 2,7-di-t-butyl-4,5,9,10-tetraone-1,3,6,8-tetraazapyrene. rsc.orgrsc.org This tetraone derivative can be elaborated through a Schiff-base reaction with various diamino compounds. For instance, its condensation with 5,6-diamino-2-(4,5-bis(propylthio)-1,3-dithio-2-ylidene)benzo[d]-1,3-dithiole or 4,5-diaminophthalonitrile (B137029) in the presence of acetic acid and ethanol (B145695) provides a direct route to novel donor-acceptor (D-A) systems. rsc.orgrsc.org This reaction creates quinoxaline-fused TAP structures, effectively extending the π-conjugation and enabling strong electronic communication between the TAP acceptor and the newly introduced donor moieties. rsc.orgrsc.orgresearchgate.net The synthesis yields are often acceptable, making this a viable method for preparing asymmetrically and symmetrically functionalized TAP derivatives. rsc.org

Introduction of Specific Substituents (e.g., Alkyl, Aryl, Alkoxy, Phenoxy)

The electronic properties of the this compound (TAP) core can be precisely tuned by introducing various substituents at its peripheral (2,7-) and core (4,5,9,10-) positions. mpg.dersc.org These modifications influence key characteristics such as solubility, solid-state packing, and the energy levels of the frontier molecular orbitals (HOMO/LUMO). mpg.dersc.orgsemanticscholar.org

Alkyl and Aryl Groups: The introduction of alkyl and aryl groups at the 2 and 7 positions is a common strategy. A facile synthesis for 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene involves a twofold cyclocondensation of naphthalene-1,4,5,8-tetraamine tin(II) salt with pivalic anhydride. rsc.orgsemanticscholar.org The bulky tert-butyl groups enhance the solubility of the resulting TAP derivatives, which is advantageous for solution processing. rsc.orgsemanticscholar.org Similarly, reacting the tetraamine tin salt with perfluorinated alkyl or aryl anhydrides yields 2,7-disubstituted TAP molecules with significantly lowered LUMO energy levels, making them promising candidates for n-type semiconductors. mpg.deresearchgate.netacs.org Further functionalization can be achieved via Suzuki cross-coupling reactions on brominated TAP cores to introduce electron-poor arylboronic acids. mpg.deresearchgate.netacs.org

Alkoxy Groups: Alkoxy groups can be introduced onto the TAP core via nucleophilic aromatic substitution. For example, 2,7-di-t-butyl-4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene reacts with methoxy anions to produce 2,7-di-t-butyl-4,5,9,10-tetramethoxy-1,3,6,8-tetraazapyrene in good yield. rsc.org This tetramethoxy derivative serves as a crucial intermediate for further transformations. rsc.org

The table below summarizes various substituted this compound derivatives and the synthetic methods employed.

| Compound Name | Substituent(s) | Position(s) | Synthetic Method | Precursor | Ref. |

| 2,7-Di-tert-butyl-1,3,6,8-tetraazapyrene | tert-Butyl | 2, 7 | Cyclocondensation | Naphthalene-1,4,5,8-tetraamine tin(II) salt, Pivalic anhydride | rsc.orgnih.gov |

| 2,7-Disubstituted-1,3,6,8-tetraazapyrenes | Perfluorinated alkyl/aryl | 2, 7 | Reaction with anhydrides | Naphthalene-1,4,5,8-tetraamine tin(II) salt, Perfluorinated anhydrides | mpg.deresearchgate.net |

| 2,7-Di-tert-butyl-4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene | tert-Butyl, Bromo | 2, 7 (t-Bu); 4, 5, 9, 10 (Br) | Core-bromination | 2,7-Di-tert-butyl-1,3,6,8-tetraazapyrene | rsc.org |

| 2,7-Di-tert-butyl-4,5,9,10-tetramethoxy-1,3,6,8-tetraazapyrene | tert-Butyl, Methoxy | 2, 7 (t-Bu); 4, 5, 9, 10 (MeO) | Nucleophilic substitution | 2,7-Di-t-butyl-4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene | rsc.org |

| Aryl-substituted 1,3,6,8-tetraazapyrenes | Electron-poor aryl groups | Core positions | Suzuki cross-coupling | Brominated this compound derivatives | mpg.deresearchgate.net |

Synthesis of Advanced this compound-Based Architectures

The electron-accepting nature of the this compound (TAP) scaffold makes it an ideal component for constructing advanced molecular architectures, particularly for applications in molecular electronics. rsc.orgrsc.org By covalently linking the TAP core to electron-donating units, researchers can create materials with tailored optoelectronic properties.

Donor-Acceptor (D-A) Conjugates Incorporating this compound

A key strategy in developing high-performance organic electronic materials involves the creation of donor-acceptor (D-A) conjugates. rsc.org In these systems, an electron-deficient acceptor (like TAP) is linked to an electron-rich donor, which can lead to the formation of low-energy intramolecular charge-transfer (ICT) states upon photoexcitation. rsc.org Tetrathiafulvalene (B1198394) (TTF) and its derivatives are prominent electron donors used for this purpose. rsc.orgnih.gov The conjugation of TAP with TTF has been a focus of research to create novel D-A ensembles with interesting redox and optical properties. rsc.orgnih.gov The design of these conjugates aims to enhance intramolecular electronic interactions between the donor and acceptor units. rsc.org

Synthesis of Fused Tetrathiafulvalene-1,3,6,8-Tetraazapyrene Systems

To maximize electronic communication between the donor and acceptor, synthetic strategies have been developed to create fused D-A systems where the units are annulated. rsc.orgresearchgate.net A powerful approach involves a Schiff-base condensation reaction between a tetraone-functionalized TAP and a diamino-functionalized TTF. rsc.orgrsc.org

The synthesis starts with the preparation of 2,7-di-t-butyl-4,5,9,10-tetraone-1,3,6,8-tetraazapyrene. rsc.org This tetraone is then reacted with a diamine precursor, such as 5,6-diamino-2-(4,5-bis(propylthio)-1,3-dithio-2-ylidene)benzo[d]-1,3-dithiole. rsc.orgresearchgate.net This condensation reaction forms quinoxaline (B1680401) rings that bridge the TAP and TTF units, resulting in a linearly annulated, rigid, and planar D-A conjugate. rsc.orgrsc.org This structural fusion leads to significant intramolecular charge-transfer interactions and alters the optical and electrochemical properties of the system. rsc.orgresearchgate.net

Preparation of Bis(tetrathiafulvalene)-1,3,6,8-Tetraazapyrene Conjugates

Building upon the D-A concept, more complex D-A-D triads have been synthesized, featuring a central TAP acceptor flanked by two TTF donors. These architectures are of interest for their potential to exhibit unique electronic phenomena, such as photoinduced asymmetric charge trapping. rsc.orgrsc.orgresearchgate.net

Two main synthetic approaches are employed:

Non-fused Triads: These are synthesized via nucleophilic substitution reactions. A core-brominated TAP, such as 4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene or its 2,7-di-tert-butyl derivative, is reacted with a cyanoethyl-protected TTF-thiolate precursor in the presence of a base like cesium hydroxide. rsc.org This method results in a D-A-D architecture where the TTF units are linked to the TAP core through thioether bonds. rsc.org

Fused Triads: Symmetrically fused bis(TTF)-TAP conjugates are prepared using the Schiff-base reaction described previously. rsc.org By reacting two equivalents of the diamino-TTF precursor with one equivalent of the TAP-tetraone, a symmetric D-A-D system (TTF-TAP-TTF) is formed, with the TTF donors annulated to the central TAP acceptor through quinoxaline bridges. rsc.orgrsc.orgresearchgate.net These fused systems show significantly enhanced electronic communication and can support long-lived charge-separated states. rsc.orgresearchgate.net

The table below details some of the advanced TAP-based architectures that have been synthesized.

| Compound Name/Type | Architecture | Key Moieties | Synthetic Method | Key Feature | Ref. |

| Quinoxaline–TAP–TTF | Fused D-A | Quinoxaline, TAP, TTF | Schiff-base condensation | Asymmetric fused system | rsc.orgrsc.org |

| TTF–TAP–TTF | Fused D-A-D | TTF, Quinoxaline, TAP | Schiff-base condensation | Symmetric fused triad (B1167595) | rsc.orgrsc.orgresearchgate.net |

| TTF-TAP / TTF-t-Bu-TAP | Non-fused D-A-D | TTF, TAP | Nucleophilic substitution | Thioether-linked triad | rsc.orgnih.gov |

Structural Elucidation and Characterization of 1,3,6,8 Tetraazapyrene Systems

Single-Crystal X-ray Diffraction Analysis of 1,3,6,8-Tetraazapyrene Derivatives

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. nih.govnovapublishers.com This method has been instrumental in elucidating the solid-state structures of various this compound derivatives, revealing key details about their molecular geometry, packing, and intermolecular interactions. mpg.deresearchgate.net

For instance, the analysis of a series of newly synthesized TAPy derivatives, including 2,7-disubstituted and core-halogenated compounds, confirmed their molecular structures and provided insights into their solid-state packing. mpg.deresearchgate.net The quality of the crystal data, often achieving high resolution, allows for unambiguous structural determination and precise refinement of atomic positions. nih.gov

Polymorphism in this compound Compounds

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been observed in several this compound derivatives. mpg.deacs.org This phenomenon is significant as different polymorphs can exhibit distinct physical properties. The formation of different crystalline forms is often influenced by the crystallization conditions, such as the solvent used.

A notable example is 2,7-bis(pentafluorophenyl)-1,3,6,8-tetraazapyrene, which crystallizes in two different forms. mpg.de One polymorph, obtained from methanol (B129727) or chloroform, adopts a monoclinic crystal system. In this form, the molecules arrange into two separate layers of π-π stacks with an interplanar distance of 3.41 Å. mpg.de The second polymorph, crystallized from a pentane/ethyl acetate (B1210297) mixture, is triclinic. mpg.de This structure features flat layers that are slip-stacked, similar to graphite, with a closer interplanar distance of 3.36 Å. mpg.de

Another case of polymorphism is seen in 2,7-bis(trifluoromethyl)-1,3,6,8-tetraazapyrene. mpg.de Single crystals grown from methanol and a hexane/ethyl acetate mixture both resulted in monoclinic crystals but with different cell parameters. The crystals from hexane/ethyl acetate exhibit a herringbone arrangement with interplanar distances of 3.48 and 3.50 Å. mpg.de

The existence of polymorphism is also indicated by the formation of solvent-free forms and crystal solvates, such as with tetrahydrofuran (B95107) (THF) and toluene. mpg.de

Table 1: Polymorphism in Selected this compound Derivatives

| Compound | Crystallization Solvent(s) | Crystal System | Key Structural Features | Interplanar Distance (Å) |

| 2,7-bis(pentafluorophenyl)-1,3,6,8-tetraazapyrene | Methanol or Chloroform | Monoclinic | Two separate layers of π-π stacks | 3.41 |

| 2,7-bis(pentafluorophenyl)-1,3,6,8-tetraazapyrene | Pentane/Ethyl Acetate | Triclinic | Slip-stacked flat layers | 3.36 |

| 2,7-bis(trifluoromethyl)-1,3,6,8-tetraazapyrene | Hexane/Ethyl Acetate | Monoclinic | Herringbone arrangement | 3.48 and 3.50 |

| 2,7-bis(trifluoromethyl)-1,3,6,8-tetraazapyrene | Methanol | Monoclinic | Different cell data from other polymorph | Not specified |

This table is generated based on data from the text.

Analysis of Hydrogen Bonding and Supramolecular Interactions in Solid-State Structures

The solid-state packing of this compound derivatives is significantly influenced by non-covalent interactions, particularly hydrogen bonding and π-π stacking. mpg.demdpi.com These interactions play a crucial role in the formation of ordered supramolecular structures. nih.gov

In the polymorphs of 2,7-bis(pentafluorophenyl)-1,3,6,8-tetraazapyrene, weak intermolecular hydrogen bonds are observed between the nitrogen atoms of the tetraazapyrene core and the aromatic hydrogen atoms of neighboring molecules, with distances ranging from 2.53 to 2.58 Å. mpg.de

The introduction of bromine atoms at the 4, 5, 9, and 10-positions of the tetraazapyrene core enhances the potential for various noncovalent interactions. researchgate.net These include N···Br and Br···Br halogen bonds, as well as N···H and Br···H hydrogen bonds. researchgate.net

The packing of 2,7-bis(perfluorophenyl)-4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene is characterized by a herringbone-like structure with a large interplanar distance of 4.53 Å. mpg.de In this case, the perfluorinated phenyl substituents are significantly twisted out of the plane of the aromatic core, preventing π-π interactions between adjacent pyrene (B120774) molecules. mpg.de In contrast, the dibromo-substituted derivative, 2,7-bis(heptafluoropropyl)-4,5,9,10-dibromo-1,3,6,8-tetraazapyrene, forms parallel stacks with a much shorter interplanar distance of 3.36 Å. mpg.de

Advanced Spectroscopic Characterization Techniques

Alongside X-ray diffraction, spectroscopic methods are indispensable for the structural elucidation of this compound derivatives, especially for confirming structures in solution and verifying molecular weights.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of molecules in solution. libretexts.org Both ¹H and ¹³C NMR are routinely used to characterize newly synthesized this compound compounds. rsc.orgnih.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity and chemical environment of the atoms. libretexts.org

For example, in the characterization of 2,7-di-t-butyl-4,5,9,10-tetraone-1,3,6,8-tetraazapyrene, the ¹H NMR spectrum in DMSO-d6 showed a singlet at 10.08 ppm for the four aromatic protons and a singlet at 1.63 ppm for the 18 protons of the tert-butyl groups. rsc.org The ¹³C NMR spectrum displayed peaks corresponding to the carbonyl carbons, the aromatic carbons, and the carbons of the tert-butyl groups. rsc.org These assignments are crucial for confirming the successful synthesis and purity of the compound. acs.org

Table 2: Representative NMR Data for a this compound Derivative

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2,7-di-t-butyl-4,5,9,10-tetraone-1,3,6,8-tetraazapyrene | ¹H | DMSO-d6 | 10.08 (s, 4H) | Aromatic protons |

| 1.63 (s, 18H) | tert-butyl protons | |||

| ¹³C | DMSO | 173.33, 145.93, 140.87, 101.41, 30.26 | Carbon skeleton |

This table is generated based on data from the text. rsc.org

High-Resolution Mass Spectrometry for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is a vital technique for accurately determining the molecular weight of a compound, which in turn confirms its elemental composition. lcms.czspectroscopyonline.com Techniques like electrospray ionization (ESI) are commonly employed for the analysis of this compound derivatives. rsc.org

The high mass accuracy of modern mass spectrometers, often better than 5 ppm, provides strong evidence for the identity of a synthesized compound. lcms.czspectroscopyonline.com For instance, the HRMS (ESI, positive mode) analysis of 2,7-di-t-butyl-4,5,9,10-tetraone-1,3,6,8-tetraazapyrene yielded a measured m/z value of 383.1708 for the protonated molecule [M+H]⁺. rsc.org This is in excellent agreement with the calculated value of 383.1714, confirming the molecular formula C₂₀H₂₂N₄O₄. rsc.org This level of precision is essential for verifying that the target molecule has been successfully synthesized. lcms.czmsu.edu

Computational Chemistry and Electronic Structure of 1,3,6,8 Tetraazapyrene

Density Functional Theory (DFT) Studies on Ground-State Geometries

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecular systems, including the ground state of 1,3,6,8-tetraazapyrene and its derivatives. wikipedia.org DFT calculations, particularly using functionals like B3PW91 with basis sets such as 6-31g(d,p) and 6-311+g(d,p), have been employed to model the ground-state geometries of these compounds. researchgate.netacs.org These studies are crucial for understanding the fundamental structure from which all electronic properties arise.

The introduction of four nitrogen atoms into the pyrene (B120774) framework at the 1, 3, 6, and 8 positions significantly influences the electronic distribution within the aromatic system, making the tetraazapyrene core electron-deficient. researchgate.net This inherent electron deficiency is a key characteristic that governs its reactivity and interactions. Computational models have been instrumental in predicting how various substituents at the 2, 7, and core (4, 5, 9, 10) positions further modulate this electronic landscape. researchgate.netmpg.de For instance, the ground-state geometries of new TAPy derivatives have been successfully modeled, providing insights that complement experimental data from single-crystal X-ray analyses. researchgate.netacs.org These computational approaches have been particularly insightful in cases where experimental techniques like X-ray crystallography are challenging.

Furthermore, DFT has been used to study the impact of surface adsorption on the geometry and electronic state of TAPy derivatives. For example, studies of 4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene (TBTAP) on Ag(111) and Pb(111) surfaces have shown that the molecule can adopt a spin-1/2 magnetic ground state due to electron donation from the substrate into the molecule's Lowest Unoccupied Molecular Orbital (LUMO). arxiv.org This highlights the power of DFT in predicting complex interactions between molecules and surfaces.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's reactivity, optical properties, and conductivity.

For this compound, DFT calculations have shown that the HOMO and LUMO are delocalized over the aromatic core. uantwerpen.be A key finding from these studies is that the longitudinal axis of the molecule, which connects the carbon atoms at the 2 and 7 positions, lies in a nodal plane of these frontier orbitals. mpg.de This has the important consequence that substituents placed at these positions have a relatively small effect on the HOMO and LUMO energies. mpg.de

Calculations for the parent this compound show a HOMO energy of -7.1585 eV, a LUMO energy of -3.1004 eV, and a resulting energy gap of 4.0581 eV, as determined by the B3LYP/6-311G* functional. rsc.org The introduction of nitrogen atoms into the pyrene structure is known to lower both the HOMO and LUMO energy levels, a trend that is well-captured by computational models. mpg.de

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrene | -5.4805 | -1.6360 | 3.8445 |

| 2-Azapyrene | -5.7289 | -1.8709 | 3.8580 |

| 4,10-Diazapyrene | -6.1393 | -2.2473 | 3.8920 |

| 1,3,7-Triazapyrene | -6.6053 | -2.6118 | 3.9935 |

| This compound | -7.1585 | -3.1004 | 4.0581 |

Electron affinity (EA) is a measure of the energy change when an electron is added to a neutral atom or molecule to form a negative ion. For electron-deficient molecules like this compound, EA is a particularly important parameter as it relates to their ability to act as electron acceptors, a crucial property for applications in organic electronics. acs.orgmpg.de

DFT calculations have been successfully used to predict the electron affinities of TAPy and its derivatives. researchgate.netacs.org These computational studies have shown that the introduction of electron-withdrawing groups significantly increases the electron affinity of the molecule. For example, the calculated electron affinities for 2,7-disubstituted TAPy derivatives with perfluoroalkyl chains are higher than that of the parent compound. mpg.de Specifically, the electron affinities for compounds with these substitutions are around 2.55 eV. scispace.com This enhancement of electron affinity is a direct consequence of the lowering of the LUMO energy level.

The ability to tune the LUMO energy level of this compound through chemical substitution is a key strategy for designing materials with specific electronic properties. mpg.de Computational studies have provided a detailed understanding of how different substituents impact the LUMO energy.

The introduction of electron-withdrawing groups, such as perfluorinated substituents or halogens, is known to significantly lower the LUMO energy levels. mpg.de For instance, DFT calculations have shown that adding perfluoroalkyl chains at the 2 and 7 positions leads to a decrease in the LUMO energy. mpg.de The effect is even more pronounced when further electron-withdrawing groups, like bromine or chlorine, are added to the pyrene core. mpg.de This results in LUMO energy levels that can range from -3.57 to -4.14 eV. researchgate.netacs.org

Conversely, the introduction of electron-donating groups, such as tert-butyl groups at the 2 and 7 positions, has been shown to raise the LUMO energy level. nih.gov This effect has been quantified by DFT calculations, which predicted an increase of 0.17 eV, in good agreement with experimental observations. nih.gov The strategic placement of substituents, guided by computational predictions, allows for the fine-tuning of the electronic properties of TAPy derivatives, making them suitable for a range of applications, including as n-channel semiconducting materials. acs.orgmpg.de

| Compound | Substituents | LUMO Energy (eV) |

|---|---|---|

| Parent TAPy | None | -3.1004 |

| 2,7-disubstituted TAPy (perfluoroalkyl) | Perfluoroalkyl at 2,7 | ~ -3.70 |

| Core-brominated TAPy derivatives | Bromine at core | -3.57 to -4.14 |

| 2,7-di-tert-butyl-TAPy | tert-butyl at 2,7 | Raised by ~0.17 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), has become a standard method for studying the excited-state properties of molecules. wikipedia.org TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, which are essential for predicting and interpreting absorption spectra.

TD-DFT calculations have been instrumental in understanding the photophysical properties of this compound and its derivatives. These calculations can predict the energies of electronic transitions and their corresponding intensities, which directly relate to the peaks observed in an experimental UV-Vis absorption spectrum.

For the parent this compound, TD-DFT calculations predict several absorption bands, with notable transitions at 295 nm and 318 nm. rsc.org In donor-acceptor systems incorporating the TAPy core, such as those with tetrathiafulvalene (B1198394) (TTF) units, TD-DFT has been used to characterize the various electronic transitions. nih.gov The predicted absorption spectra for these complex systems are in good agreement with experimental results, showing a manifold of π-π* transitions at shorter wavelengths. nih.gov These calculations help to assign the observed spectral features to specific molecular orbital transitions.

A particularly important application of TD-DFT is in the study of intramolecular charge-transfer (ICT) states. In donor-acceptor molecules, photoexcitation can lead to the transfer of an electron from the donor to the acceptor moiety, creating an ICT state. rsc.orgnih.gov The properties of these ICT states are crucial for applications in photovoltaics and molecular electronics.

In systems where this compound acts as the acceptor, conjugated with an electron donor like tetrathiafulvalene (TTF), TD-DFT calculations have been used to identify and characterize the ICT transitions. rsc.org For example, in non-fused TTF-TAPy triads, weak and broad absorption bands were observed experimentally and attributed to ICT transitions from the HOMO, localized on the TTF units, to the LUMO, localized on the central TAPy core. rsc.org In more complex, fused D-A-D systems, TD-DFT calculations have helped to elucidate the nature of the excited states, revealing that photoexcitation can lead to the formation of a charge-separated state. rsc.orgrsc.org These computational insights are vital for designing molecules with long-lived charge-separated states, a key requirement for efficient solar energy conversion.

Quantum Chemical Calculations for Electronic Structure and Redox Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and redox properties of this compound (TAPy) and its derivatives. The insertion of four nitrogen atoms into the pyrene core at the 1, 3, 6, and 8 positions renders the molecule significantly electron-deficient. researchgate.net This inherent electron deficiency is a key characteristic that influences its electronic behavior and makes it a subject of interest for computational modeling.

Researchers have modeled the ground-state geometries of various TAPy derivatives using DFT methods such as B3PW91 with basis sets like 6-31g(d,p) and 6-311+g(d,p). researchgate.netacs.orgmpg.de These calculations primarily focus on determining the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as the electron affinities (EA) of the molecules. researchgate.netacs.org The calculated LUMO energy levels for a series of derivatives have been found to range from -3.57 to -4.14 eV, values which were subsequently confirmed by experimental cyclic voltammetry. researchgate.netacs.orgmpg.de

The specific substitution patterns on the TAPy core have a predictable influence on its electronic properties. For instance, substituents at the 2 and 7 positions have a relatively small effect on the frontier orbital energies because these positions lie on a nodal plane of the molecule. mpg.de In contrast, substitutions at the core positions (4, 5, 9, and 10) can significantly alter the electronic characteristics. nih.gov The introduction of electron-withdrawing groups like halogens (chlorine, bromine) or perfluorinated alkyl chains at various positions is a known strategy to lower the LUMO energy level, making these derivatives promising candidates for n-channel semiconductors. mpg.de DFT calculations have quantified these effects; for example, adding tert-butyl groups at the 2 and 7 positions was calculated to raise the TAP-localized LUMO level by 0.17 eV. nih.gov

In more complex systems where TAPy is conjugated with electron-donating units like tetrathiafulvalene (TTF), Time-Dependent DFT (TD-DFT) calculations at levels such as B3LYP/6-31G(d,p) are employed to predict electronic transitions and understand intramolecular charge transfer (ICT) phenomena. rsc.orgrsc.org These computational studies help to verify experimental observations from optical and electrochemical measurements, providing a deeper insight into the electronic interactions within these donor-acceptor ensembles. rsc.org

Table 1: Calculated Electronic Properties of Selected this compound Derivatives Calculations performed using DFT methods.

| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Electron Affinity (eV) |

| II | Parent Compound | -7.70 | -3.70 | - |

| 2a | 2,7-bis(trifluoromethyl) | -8.21 | -4.24 | 2.56 |

| 2b | 2,7-bis(pentafluoroethyl) | -8.25 | -4.28 | 2.60 |

| 2c | 2,7-bis(heptafluoropropyl) | -8.24 | -4.27 | - |

| 3 | 2,7-bis(pentafluorophenyl) | -8.21 | -4.25 | - |

Data sourced from The Journal of Organic Chemistry, 2012. mpg.de

Tight-Binding Calculations for Electronic Systems

Tight-binding calculations serve as a valuable theoretical tool for analyzing the electronic systems of this compound derivatives, especially when these molecules form larger assemblies or interact with substrates. arxiv.org This computational approach is particularly effective in describing the electronic band structure and interactions within periodic systems, such as the supramolecular lattices formed by TAPy derivatives on surfaces. arxiv.orgwe-heraeus-stiftung.de

In studies of 4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene (TBTAP) radicals assembled on a superconducting Pb(111) surface, a tight-binding model was used to rationalize the experimental findings. arxiv.org The model was applied to a rectangular spin lattice that mimics the molecular assembly to describe the system's spatial-symmetry-protected topological order. arxiv.org This theoretical analysis helped to understand the emergence of low-energy modes observed in tunneling spectroscopy near the edges of the molecular islands. arxiv.org

Furthermore, the origin of spin-polarized states and spin excitations within networks of TBTAP has been analyzed using a combination of a tight-binding and a mean-field Hubbard model for the π-orbital network. dpg-verhandlungen.de This allows for an estimation of the couplings within a spin cluster, which can then be described by an effective Heisenberg model to investigate spin excitations. dpg-verhandlungen.de On-site Coulomb repulsion can lead to a net spin-polarization, and the degeneracy of zero-energy eigenstates within the tight-binding framework is lifted, a phenomenon favored by π-electron hybridization. we-heraeus-stiftung.de These calculations are crucial for understanding the magnetic interactions and quantum states that arise when radical TAPy molecules are arranged in close proximity, paving the way for engineering materials with specific electronic and magnetic properties. dpg-verhandlungen.dearxiv.org

Photophysical Properties and Excited State Dynamics of 1,3,6,8 Tetraazapyrene

Optical Absorption Spectroscopy (UV-Vis-NIR)

The optical absorption properties of 1,3,6,8-tetraazapyrene and its derivatives are typically characterized by intense absorption bands in the UV and visible regions of the electromagnetic spectrum, arising from π–π* transitions within the aromatic core. rsc.org The precise location and intensity of these absorption bands can be modulated through functionalization.

Influence of Functionalization on Absorption Profiles

The functionalization of the this compound core has a profound impact on its absorption spectra. The introduction of substituents can lead to bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima, as well as changes in the molar extinction coefficients.

For instance, the introduction of tert-butyl groups at the 2,7-positions of the TAP core results in noticeable bathochromic shifts of the absorption bands in the 360 nm to 450 nm range compared to the unsubstituted analogue. rsc.org This is attributed to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO) and consequently reduces the HOMO-LUMO energy gap.

Furthermore, the fusion of electron-donating moieties, such as tetrathiafulvalene (B1198394) (TTF), to the TAP core introduces new, lower-energy absorption bands. nih.gov In a symmetrically fused TTF–TAP–TTF conjugate, the absorption spectrum shows bands corresponding to both the localized π–π* transitions of the TTF and TAP units and new, broad absorption bands at lower energies. nih.govresearchgate.net These lower-energy bands are attributed to intramolecular charge-transfer (ICT) transitions. nih.gov

The effect of functionalization is also evident in the solid state. The introduction of different alkyl chains to the this compound core can significantly affect the crystal packing, which in turn influences the solid-state photophysical properties, including the emission color and quantum yield. researchgate.net

Characterization of Intramolecular Charge-Transfer (ICT) Transitions

In donor-acceptor (D-A) systems based on this compound, photoexcitation can lead to the transfer of an electron from the electron-rich donor to the electron-deficient TAP acceptor, resulting in an intramolecular charge-transfer (ICT) state. nih.govossila.com These ICT transitions are characterized by broad, often weak, absorption bands at longer wavelengths (lower energies) than the localized π–π* transitions. nih.gov

The existence and nature of ICT transitions can be confirmed through various spectroscopic and electrochemical techniques. For example, in a quinoxaline (B1680401)–TAP–TTF system, a significant increase in the intensity of an ICT transition was observed compared to the individual components. nih.gov This indicates strong electronic communication between the donor (TTF) and acceptor (TAP) moieties.

Spectroelectrochemistry, which involves monitoring the absorption spectra during electrochemical oxidation or reduction, provides further evidence for ICT. unibe.ch Upon chemical oxidation of the TTF units in a TTF–TAP–TTF conjugate, new absorption bands appear at 450 nm and 900 nm, characteristic of the TTF radical cation, confirming the donor role of the TTF units in the ICT process. nih.govresearchgate.net

The energy and intensity of ICT bands are sensitive to the solvent polarity. mdpi.com In polar solvents, the charge-separated ICT state is stabilized, often leading to a red shift in the emission spectrum.

Photoluminescence Spectroscopy and Fluorescence Quantum Yields

The fluorescence properties of this compound and its derivatives are highly dependent on their molecular structure and environment. Unsubstituted pyrene (B120774) itself is not a strong emitter, but the introduction of substituents can significantly enhance the fluorescence quantum yield. uky.edu For example, 1,3,6,8-tetraphenylpyrene (B79053) exhibits a high fluorescence quantum yield of 0.90 in the blue region. uky.edu

Derivatives of 1,3,6,8-tetraazaperopyrene, which have a related core structure, generally show weak fluorescence in organic solvents. However, upon protonation of the nitrogen atoms, the fluorescence intensity increases dramatically. researchgate.net

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process and is defined as the fraction of excited molecules that return to the ground state via fluorescence. libretexts.org For a series of 1,3,6,8-tetraarylpyrenes, the quantum yields were found to be in the range of 0.75–0.99, indicating highly efficient emission. core.ac.uk

The emission spectra of these compounds can also be influenced by aggregation. At high concentrations or in the solid state, the formation of excimers (excited-state dimers) can lead to a red-shifted emission and a decrease in the fluorescence quantum yield. uky.educore.ac.uk This can be mitigated by introducing bulky substituents that hinder intermolecular interactions. core.ac.uk

Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics

Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to probe the dynamics of excited states on femtosecond to nanosecond timescales. nih.gov By monitoring the change in absorbance of a sample after photoexcitation, it is possible to track the formation and decay of transient species such as excited states and charge-separated states. acs.org

Investigation of Charge Separation (CS) State Lifetimes

In donor-acceptor systems based on this compound, the lifetime of the charge-separated (CS) state is a critical parameter that determines the efficiency of charge-based applications. In many fused D-A systems, rapid charge recombination occurs because the donor and acceptor units are in close proximity. nih.govresearcher.life

However, studies on a symmetric TTF–TAP–TTF conjugate have shown that a long-lived CS state with a lifetime of a few nanoseconds can be achieved. nih.govresearchgate.net This is in stark contrast to an asymmetric quinoxaline–TAP–TTF system where charge recombination is rapid, occurring within 2 picoseconds. nih.gov The longer lifetime in the symmetric system is attributed to a phenomenon known as photoinduced asymmetric charge trapping.

The lifetimes of these excited states are often determined by fitting the decay of the transient absorption signal to a kinetic model. For example, in one study, the decay of an excited state population was fitted with a time constant of 3.4 ± 0.09 picoseconds. acs.org

Analysis of Photoinduced Asymmetric Charge Trapping Phenomena

Photoinduced asymmetric charge trapping is a mechanism that can significantly stabilize the charge-separated state in symmetric D-A-D systems. nih.govresearchgate.net In the case of the TTF–TAP–TTF conjugate, upon photoexcitation, an electron is transferred from one of the TTF donors to the TAP acceptor. The resulting positive charge (hole) can then be trapped on the other TTF unit. nih.govresearchgate.net

This charge-trapped state is more stable and has a longer lifetime than the initial charge-separated state. nih.govresearchgate.net Ultrafast transient absorption spectroscopy has been instrumental in observing the spectral signatures of these different states and determining their respective lifetimes. The results from these studies demonstrate that the symmetric arrangement of donor units around the TAP acceptor is crucial for achieving this charge stabilization. nih.govresearcher.life This finding offers a strategic approach for designing molecules with long-lived charge-separated states, which is highly desirable for applications in artificial photosynthesis and photovoltaics. nih.gov

Light-Induced Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (paramagnetic species), such as free radicals and triplet states. spectroscopyeurope.com Light-induced EPR (LEPR) or time-resolved EPR (TR-EPR) are powerful extensions of this method used to study the transient paramagnetic intermediates that are generated upon photoexcitation. spectroscopyeurope.comresearchgate.net These techniques can provide detailed information on the identity, structure, and electronic environment of light-induced species. mdpi.com

While the ground state of this compound is a diamagnetic (no unpaired electrons) closed-shell molecule, its derivatives can form stable radicals or, more commonly, transient paramagnetic states upon irradiation. A notable example is 4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene (TBTAP), which has been shown to exist in a spin-1/2 magnetic ground state when adsorbed on certain metallic surfaces, effectively behaving as an organic radical. acs.org This demonstrates the intrinsic ability of the electron-deficient tetraazapyrene core to accommodate an unpaired electron.

The primary application of LEPR in the context of TAP is the study of photoinduced charge separation in donor-acceptor assemblies. The charge-separated state (D•⁺-A•⁻) is, by its nature, a radical ion pair, making it EPR active. mdpi.com An LEPR experiment can directly detect the distinct signals from the donor radical cation (D•⁺) and the acceptor radical anion (A•⁻). researchgate.net

By analogy with well-studied organic photovoltaic systems, an LEPR study on a D-TAP dyad would aim to identify the characteristic signal of the TAP•⁻ radical anion, confirming its role as the photo-acceptor and allowing for the characterization of its electronic structure through analysis of its g-tensor and hyperfine couplings. researchgate.netmdpi.com Furthermore, the kinetics of the rise and decay of the LEPR signal can provide direct insight into the rates of formation and recombination of the charge-separated state. The synthesis of TAP derivatives functionalized with stable nitroxide radicals (e.g., TAP-TEMPO) has also been reported, opening another avenue for EPR studies where the radical serves as a spin label to probe the local environment. researchgate.netsrce.hr

Table 2: Potential EPR Studies on this compound and Its Derivatives

| System Type | Paramagnetic Species | Information Obtainable via EPR | Reference(s) |

| Stable Radical Derivative | TBTAP on a surface | Spin state (S=1/2), magnetic properties. | acs.org |

| Donor-Acceptor Dyad (D-TAP) | Light-induced radical ion pair (D•⁺-TAP•⁻) | Confirmation of charge separation, electronic structure of TAP•⁻, kinetics of charge transfer and recombination. | researchgate.netmdpi.com |

| Spin-Labeled TAP | TAP-TEMPO | Local molecular environment, dynamics. | researchgate.netsrce.hr |

Electrochemical Properties and Redox Behavior of 1,3,6,8 Tetraazapyrene

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) Studies

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to probe the redox properties of TAPy compounds. mpg.dersc.org These studies are typically conducted in a three-electrode cell configuration under an inert atmosphere, such as argon or nitrogen. mpg.dersc.org Common experimental setups involve a platinum disk or glassy carbon working electrode, a platinum wire or glassy carbon counter-electrode, and a reference electrode like a saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. mpg.dersc.orgrsc.org

The experiments are carried out in organic solvents, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂), in which a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) is dissolved to ensure conductivity. mpg.dersc.orgrsc.org By scanning the potential applied to the working electrode, these methods reveal the oxidation and reduction potentials of the molecule, providing insight into the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mpg.dersc.org For instance, DPV measurements of certain tetrathiafulvalene-TAPy triads clearly show sequential oxidation processes. rsc.org

The electronic properties and redox potentials of the 1,3,6,8-tetraazapyrene core can be systematically tuned by introducing various substituent groups. mpg.de Attaching electron-withdrawing groups, such as perfluorinated alkyl chains or halogens (bromine and chlorine), to the TAPy framework significantly lowers the LUMO energy level. mpg.de This modification enhances the electron affinity of the molecule, making it a better candidate for n-type semiconductor applications. mpg.de

For example, introducing perfluoroalkyl substituents at the 2 and 7 positions leads to a significant decrease in the LUMO energy. mpg.de Further functionalization with bromine or chlorine atoms at the core positions (4, 5, 9, and 10) results in an even greater reduction of the LUMO energy levels. researchgate.netmpg.de Conversely, the insertion of bulky tert-butyl groups at the 2 and 7 positions of the TAP core has a pronounced effect, raising the TAP-localized LUMO level. rsc.orgnih.gov This has been demonstrated in tetrathiafulvalene-TAPy (TTF-TAP) triads, where the introduction of tert-butyl groups on the TAP unit (TTF-t-Bu-TAP) negatively shifts the reduction potentials and raises the LUMO level by approximately 0.21 eV. rsc.org

The following table summarizes the electrochemical data for selected TAPy derivatives, illustrating the impact of substitution on their redox potentials and orbital energies.

| Compound | E¹/₂ (ox1) [V] | E¹/₂ (ox2) [V] | E¹/₂ (ox3) [V] | E¹/₂ (red1) [V] | E¹/₂ (red2) [V] | LUMO [eV] |

| TTF-TAP | 0.63 | 0.77 | 1.04 | -0.48 | -0.98 | -3.90 |

| TTF-t-Bu-TAP | 0.70 | - | 1.03 | -0.67 | -1.21 | -3.67 |

| t-Bu-TAP | - | - | - | -1.03 | - | -3.32 |

| Redox potentials (V) vs Ag/AgCl in CH₂Cl₂. Data sourced from researchgate.net |

In certain TAPy-based molecular systems, particularly donor-acceptor-donor (D-A-D) triads, multiple reversible oxidation processes are observed. rsc.org A notable example is a triad (B1167595) where two electron-donating tetrathiafulvalene (B1198394) (TTF) units are attached to a central TAPy acceptor core (TTF-TAP). rsc.org Cyclic voltammetry studies of this compound reveal three distinct and reversible oxidation waves. rsc.org

The first two waves indicate that the two TTF units are successively oxidized, first to a TTF radical cation and then to a second TTF radical cation at a different potential. rsc.org The third wave corresponds to the simultaneous oxidation of both units to their dicationic state. rsc.org The observation of two separate initial oxidation steps for the TTF units suggests a degree of electronic communication across the TAPy bridge. rsc.org In contrast, a similar triad featuring tert-butyl groups on the TAPy core (TTF-t-Bu-TAP) shows only two reversible oxidation waves, suggesting that in this case, the two TTF units are oxidized simultaneously to their radical cation and dication species, respectively. rsc.org The reversibility of these processes is crucial for applications in molecular switches and electronic devices. unibe.ch

The electron-deficient nature of the this compound core makes it susceptible to reduction through the addition of electrons. researchgate.net Cyclic voltammetry experiments demonstrate that TAPy derivatives can undergo reversible reduction processes. The introduction of potent electron-withdrawing trifluoromethyl groups, for instance, results in two reversible redox waves, shifted to higher potentials compared to the parent compound. mpg.de

In the case of TTF-TAP and TTF-t-Bu-TAP triads, both compounds exhibit two reversible reduction steps. rsc.org These events are localized on the TAPy acceptor unit and correspond to the consecutive addition of two electrons to form first a radical anion and then a dianion. For TTF-TAP, these reductions occur at -0.48 V and -0.98 V, while for TTF-t-Bu-TAP, they are observed at -0.67 V and -1.21 V (vs. Ag/AgCl). rsc.orgresearchgate.net The ability of the TAPy core to accept electrons in a stepwise manner is a key feature of its redox behavior.

Correlation Between Computational and Experimental Electrochemical Data

There is a strong correlation between theoretically calculated molecular orbital energies and experimentally determined electrochemical data for the this compound family of compounds. mpg.dersc.org Density Functional Theory (DFT) calculations are frequently employed to model the ground-state geometries and, specifically, to determine the energies of the HOMO and LUMO. researchgate.netacs.org These calculated orbital energies can then be compared with the oxidation and reduction potentials measured by cyclic voltammetry.

For a series of newly synthesized TAPy derivatives, DFT calculations were used to predict the LUMO energy levels, which were found to range from -3.57 to -4.14 eV. researchgate.netmpg.de These theoretical results were subsequently confirmed experimentally by cyclic voltammetry, which was used to evaluate the effects of substitution at various positions on the pyrene (B120774) core. researchgate.netmpg.deacs.org A key finding is that the introduction of electron-withdrawing groups, predicted by DFT to lower the LUMO energy, corresponds to a positive shift in the reduction potentials observed in CV experiments. mpg.de

In the study of TTF-TAP triads, the insertion of tert-butyl groups was found to raise the TAP-localized LUMO level by 0.21 eV according to electrochemical measurements. rsc.orgnih.gov This experimental value is in good agreement with the 0.17 eV difference predicted by DFT calculations, showcasing the predictive power of computational chemistry in this field. rsc.orgacs.org Similarly, TD-DFT calculations have been used to predict the absorption spectra of these triads, showing good agreement with measured spectra and helping to characterize the nature of the electronic transitions. rsc.orgnih.gov

Advanced Functionalization and Molecular Engineering of 1,3,6,8 Tetraazapyrene

Peripheral and Core Functionalization Strategies for Tunable Properties

The electronic characteristics of 1,3,6,8-tetraazapyrene can be systematically adjusted through functionalization at both its peripheral (2,7-positions) and core (4,5,9,10-positions) sites. These modifications directly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning its redox properties and suitability for specific applications. mpg.deresearchgate.net

Peripheral Functionalization (2,7-positions):

The introduction of substituents at the 2 and 7 positions is a common strategy to modulate the electronic properties of the TAPy system. mpg.de For instance, reacting the precursor, a tin salt of 1,4,5,8-tetranitronaphthalene, with various anhydrides allows for the installation of different groups at these positions. mpg.deresearchgate.net The introduction of electron-withdrawing groups, such as perfluorinated substituents, is known to significantly lower the LUMO energy levels, making these derivatives promising candidates for n-channel semiconducting materials. mpg.de

Core Functionalization (4,5,9,10-positions):

Classical electrophilic substitution reactions, such as chlorination and bromination, are effective methods for modifying the core of the TAPy molecule. mpg.deresearchgate.net These halogenated derivatives serve as versatile starting materials for further transformations, most notably Suzuki cross-coupling reactions. mpg.deresearchgate.net By coupling the brominated TAPy core with arylboronic acids bearing electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3), it is possible to create derivatives with even lower LUMO energies. mpg.de These modifications enhance the electron-accepting nature of the TAPy core. mpg.deresearchgate.net

The strategic functionalization at both peripheral and core positions provides a powerful toolkit for tailoring the electronic properties of this compound. This tunability is crucial for the development of high-performance organic electronic devices. A series of TAPy derivatives have shown potential as organic n-type semiconductors in organic field-effect transistors (OFETs). mpg.deresearchgate.net

Table 1: Effects of Substitution on the LUMO Energy Levels of this compound Derivatives

| Compound | Substituents | Position(s) | LUMO Energy (eV) |

|---|---|---|---|

| Parent TAPy | H | - | -3.57 |

| 1a | Cl | Core | -4.07 |

| 1b | Br | Core | -4.14 |

| 2a | CF₃ | 2,7 | -3.80 |

| 7a | p-cyanophenyl | Core (via Suzuki) | -4.05 |

| 8a | p-trifluoromethylphenyl | Core (via Suzuki) | -4.03 |

Data sourced from cyclic voltammetry measurements and DFT calculations. mpg.deresearchgate.net

Introduction of Bulky Substituents for Aggregation Suppression and Solubility Enhancement

A significant challenge in the processing and application of large N-polycyclic aromatic hydrocarbons (N-PAHs) like this compound is their tendency to aggregate, which can negatively impact their performance in devices and limit their solubility. rsc.org A widely adopted and effective strategy to overcome this issue is the introduction of bulky substituents onto the molecular scaffold. rsc.orgnih.govrsc.org

One of the most commonly employed bulky groups is the tert-butyl group. rsc.orgnih.govrsc.org Attaching these sterically demanding groups to the TAPy core, typically at the 2 and 7 positions, effectively hinders the close packing of the molecules in the solid state. rsc.orgnih.govrsc.org This suppression of aggregation leads to a notable improvement in the solubility of the resulting derivatives in common organic solvents. rsc.org

Beyond enhancing solubility, the introduction of bulky groups like tert-butyl can also influence the regioselectivity of subsequent reactions. For example, in the case of pyrene (B120774), placing tert-butyl groups at the 2,7-positions can direct further functionalization to the K-region (4,5,9,10-carbons) by sterically shielding the more electron-rich 1,3,6,8-positions. rsc.org

A facile and efficient synthetic route to 2,7-di-tert-butyl-1,3,6,8-tetraazapyrene has been developed, which can then be further functionalized, for instance, by core bromination. rsc.orgnih.gov These functionalized, bulky TAPy derivatives are crucial for creating more complex molecular architectures, such as donor-acceptor-donor triads, where processability and controlled intermolecular interactions are paramount. rsc.org The improved solubility allows for solution-based processing techniques, which are often more cost-effective and scalable for device fabrication.

Rational Design of Donor-Acceptor Systems for Specific Electronic Interactions

The rational design of donor-acceptor (D-A) systems is a powerful strategy for creating materials with tailored electronic and photophysical properties. rsc.orgrsc.orgnih.gov In these systems, an electron-donating moiety is covalently linked to an electron-accepting unit. This compound, with its inherent electron-deficient nature, serves as an excellent acceptor component. rsc.org

A prominent example of a donor used in conjunction with TAPy is tetrathiafulvalene (B1198394) (TTF), a strong π-electron donor. rsc.orgrsc.org By conjugating TTF donors to a central TAPy acceptor, it is possible to create D-A or D-A-D architectures with unique properties. rsc.orgrsc.org Upon photoexcitation, these systems can form an intramolecular charge-transfer (ICT) state, which is crucial for applications in organic photovoltaics, sensors, and switches. rsc.org

The specific design and connectivity of the donor and acceptor units have a profound impact on the electronic interactions and the lifetime of the charge-separated state. For instance, in fused D-A ensembles where the donor and acceptor are in close proximity, charge recombination is often rapid. rsc.org However, strategic molecular design can lead to long-lived charge-separated states. In one study, the symmetric annulation of two TTF donors to a central TAPy acceptor via quinoxaline (B1680401) units resulted in a charge-separated state with a lifetime of a few nanoseconds. rsc.org This was attributed to photoinduced asymmetric charge trapping between the two TTF units, which stabilizes the charge-separated state. rsc.org

Table 2: Electrochemical Data for a TTF-TAPy Donor-Acceptor System

| Compound | E_ox1 (V) | E_ox2 (V) | E_red1 (V) | E_red2 (V) |

|---|---|---|---|---|

| quinoxaline–TAP–TTF | 0.86 | 1.22 | -0.37 | -0.92 |

Potentials are versus a reference electrode and correspond to the formation of the TTF radical cation and dication, and the TAPy radical anion and dianion, respectively. rsc.org

The rational design of D-A systems based on this compound allows for fine control over electronic interactions, paving the way for the development of advanced functional materials.

Self-Assembly and Supramolecular Architectures Involving this compound

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is known as self-assembly. This process is fundamental to the creation of complex supramolecular architectures. mdpi.comrsc.org this compound and its derivatives are excellent building blocks for such structures due to their planar aromatic core and the potential for multiple intermolecular interactions. nih.gov

A key factor driving the self-assembly of TAPy derivatives is the introduction of specific functional groups that promote non-covalent interactions. For example, the introduction of four bromine atoms at the 4,5,9,10-positions of the TAPy core in 4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene (TBTAP) is beneficial for inducing multiple types of non-covalent intermolecular interactions. nih.gov These include N···Br and Br···Br halogen bonds, as well as N···H and Br···H hydrogen bonds. nih.gov

These directional interactions can guide the self-assembly of TBTAP molecules on surfaces. For instance, on an Ag(111) surface, TBTAP molecules form an orientational glassy phase. nih.gov This demonstrates how the chemical modification of the TAPy core can be used to control the formation of specific two-dimensional arrangements.

Furthermore, the electron-accepting nature of the TAPy core can lead to charge transfer from a substrate, forming radical anions. arxiv.orgacs.org These charged species can then self-assemble into ordered structures. On a Pb(111) surface, TBTAP molecules have been observed to form self-assembled monolayers of radical anions. arxiv.org The study of such supramolecular assemblies on superconducting surfaces is a promising area for the development of novel quantum materials. acs.orgarxiv.org The ability to manipulate these molecular assemblies, for instance, by creating chains of radical molecules, opens up possibilities for engineering quantum states and exploring phenomena like topological superconductivity. acs.orgarxiv.org

The design of TAPy-based molecules for self-assembly is a powerful strategy for the bottom-up fabrication of functional nanostructures and materials with novel electronic and magnetic properties.

Metal Coordination with this compound Ligands

The nitrogen atoms embedded within the this compound framework provide potential coordination sites for metal ions, allowing TAPy and its derivatives to function as ligands in the formation of metal complexes and coordination polymers. researchgate.netcore.ac.uk This opens up another avenue for the molecular engineering of TAPy-based materials, combining the properties of the organic ligand with those of the metal center.

The synthesis of such complexes typically involves reacting a TAPy derivative with a suitable metal salt. The geometry of the resulting complex and whether it forms a discrete mononuclear species or extends into a coordination polymer depends on several factors, including the nature of the metal ion, the solvent system, and the specific functional groups on the TAPy ligand.

While the direct coordination chemistry of the parent this compound is not as extensively explored as its other properties, the broader field of tetraazamacrocycles and related nitrogen-containing heterocyclic ligands provides a basis for understanding its potential. For example, cross-bridged tetraazamacrocycles are known to form stable complexes with a variety of metal ions. core.ac.uk The synthesis of these macrocyclic ligands often involves multi-step procedures, including the formation of bisaminal intermediates. core.ac.uk

In the context of donor-acceptor systems, the introduction of metal coordination can provide an additional level of control over the electronic properties. The metal center can act as a redox-active component or influence the geometry and electronic coupling between the donor and acceptor units.

The development of TAPy-based ligands and the study of their coordination chemistry are emerging areas of research with the potential to yield novel materials with interesting magnetic, optical, and catalytic properties.

Applications of 1,3,6,8 Tetraazapyrene in Advanced Materials Science

Organic Electronics and Optoelectronics

1,3,6,8-Tetraazapyrene and its derivatives have garnered considerable interest for their potential in various organic electronic and optoelectronic devices. The nitrogen-rich aromatic core imparts distinct electronic characteristics that are advantageous for charge transport and light-emitting applications.

N-Type Organic Semiconductors for Field-Effect Transistors (OFETs/OTFTs)

The development of stable and high-performance n-type organic semiconductors is crucial for the realization of complementary logic circuits, a key component of modern electronics. This compound has emerged as a promising candidate for n-channel organic field-effect transistors (OFETs) due to its electron-deficient nature, which facilitates the transport of electrons. researchgate.netucla.edu

The introduction of electron-withdrawing groups and the extension of the π-conjugated system are common strategies to enhance the n-type performance of organic semiconductors. Research has demonstrated that the electronic properties of this compound can be finely tuned by introducing various substituents at its 2, 7, and core positions. ucla.edunih.gov For instance, the synthesis of a series of 2,7-disubstituted and core-halogenated this compound derivatives has been reported. nih.gov The lowest unoccupied molecular orbital (LUMO) energy levels of these derivatives were found to range from -3.57 to -4.14 eV, which is a suitable range for efficient electron injection and transport in OFETs. nih.gov

The performance of OFETs is typically characterized by three key parameters: electron mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). While extensive research has been conducted on the synthesis of various this compound derivatives, detailed reports on their OFET performance are still emerging. A patent has disclosed a tetraazapyrene compound for use as an n-type semiconductor, reporting a charge carrier mobility of 0.0006 cm²/Vs. nih.gov

| Compound | Electron Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Reference |

|---|---|---|---|---|

| 2,7-pentafluorophenyl-1,3,6,8-tetraazapyrene derivative | 0.0006 | - | - | nih.gov |

Active Materials in Organic Light-Emitting Diodes (OLEDs)

While pyrene (B120774) derivatives, in general, have been extensively studied and utilized in organic light-emitting diodes (OLEDs) as blue emitters and hole-transporting materials, the specific application of this compound in this domain is less documented. rsc.orgnih.govnih.gov However, the inherent electronic properties of the tetraazapyrene core suggest its potential as an electron-transporting material or a host for phosphorescent emitters in OLEDs. rsc.org

One study has reported the use of a 1,3,6,8-tetrasubstituted pyrene, specifically 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene, as the active emitting layer in a solution-processed OLED. This device exhibited deep blue emission with a maximum efficiency of 2.56 cd/A and a brightness exceeding 5000 cd/m². rsc.org This finding suggests that with appropriate functionalization, the this compound core could also be engineered to serve as an efficient emitter in OLEDs. Further research is required to fully explore the potential of this compound and its derivatives as active components in OLEDs.

| Compound | Role in OLED | Maximum Efficiency (cd/A) | Maximum Brightness (cd/m²) | Emission Color | Reference |

|---|---|---|---|---|---|

| 1,3,6,8-tetrakis(4-butoxyphenyl)pyrene | Emitting Layer | 2.56 | >5000 | Deep Blue | rsc.org |

Photovoltaic Applications (Organic Solar Cells, OPVs)

The field of organic photovoltaics (OPVs) has seen a surge in the development of non-fullerene acceptors to overcome the limitations of traditional fullerene-based materials. rsc.org The electron-accepting nature of this compound makes it a theoretical candidate for use as a non-fullerene acceptor in bulk heterojunction solar cells. However, a thorough review of the current scientific literature reveals a lack of specific research on the application of this compound or its derivatives in organic solar cells. The potential for this class of compounds in photovoltaic applications remains an unexplored area of research.

Sensors and Molecular Switches

The unique photophysical properties of the pyrene core, such as its long fluorescence lifetime and propensity for excimer formation, have made pyrene-based compounds excellent candidates for chemical sensors. researchgate.net The incorporation of nitrogen atoms in the this compound structure can further modulate these properties, opening up new avenues for sensor design. For instance, a derivative, 1,3,6,8-Tetrakis(p-benzoic acid)pyrene, has been developed as a fluorescent probe for the selective detection of the protein protamine. researchgate.net

Furthermore, the ability of this compound derivatives to exist as stable radicals upon adsorption on certain surfaces has led to their investigation in the realm of molecular electronics and switches. researchgate.net A study on 4,5,9,10-tetrabromo-1,3,6,8-tetraazapyrene (TBTAP) molecules on a superconducting surface demonstrated a robust switching behavior, suggesting its potential for use in molecular memory devices. researchgate.net The conjugation of this compound with electron-donating units like tetrathiafulvalene (B1198394) (TTF) has also been explored to create systems that can function as molecular switches triggered by light. rsc.org

Energy Storage Materials

The search for high-performance, sustainable, and cost-effective electrode materials is a driving force in battery research. Organic electrode materials are considered promising alternatives to their inorganic counterparts due to their structural diversity, flexibility, and the abundance of their constituent elements.

High-Capacity Cathode Materials for Li/Na/Zn-ion Batteries

While organic compounds are being actively investigated as cathode materials for various battery technologies, including lithium-ion (Li-ion), sodium-ion (Na-ion), and zinc-ion (Zn-ion) batteries, there is currently a lack of specific research on the application of this compound in this capacity. ucsd.eduresearchgate.netnih.gov The redox-active nature of the tetraazapyrene core, with its multiple nitrogen atoms, theoretically allows for the storage of charge, making it a plausible candidate for an electrode material. However, experimental studies to validate this potential and to determine its electrochemical performance, such as specific capacity, cycling stability, and rate capability, are yet to be reported in the scientific literature. Research on related nitrogen-containing heterocyclic compounds as organic cathodes may provide insights into the potential of this compound for energy storage applications.

Redox-Active Components in Energy Storage Systems

The inherent redox activity of the this compound core makes it a promising candidate for use in energy storage systems, particularly as a component in organic batteries. The electron-deficient nature of the pyrene system, further enhanced by the presence of four nitrogen atoms, allows it to reversibly accept and donate electrons, which is the fundamental principle behind battery operation.

Research has focused on tuning the redox properties of TAPy through chemical modification. The introduction of various substituents at the 2, 7, and core positions can significantly alter the molecule's lowest unoccupied molecular orbital (LUMO) energy levels, thereby affecting its reduction potential. mpg.denih.gov Cyclic voltammetry studies have been instrumental in quantifying these effects. For instance, the parent TAPy compound and its derivatives exhibit reversible redox waves, indicating stable charge-discharge cycles. mpg.de

The introduction of electron-withdrawing groups, such as perfluorinated alkyl chains or halogens, has been shown to lower the LUMO energy, making the molecule easier to reduce and thus increasing its potential as an n-type material for organic electronics and battery cathodes. mpg.denih.gov This tunability is a key advantage of organic electrode materials over their inorganic counterparts.

Below is a table summarizing the electrochemical properties of selected this compound derivatives, demonstrating the impact of substitution on their electronic characteristics.

| Compound | Substituents | LUMO Energy (eV) | First Reduction Potential (V vs. Fc/Fc+) |

|---|---|---|---|

| Parent TAPy | None | -3.57 | -1.18 |

| Derivative 1 | 2,7-bis(trifluoromethyl) | -3.85 | -0.89 |

| Derivative 2 | Core-tetrachloro | -4.01 | -0.72 |

| Derivative 3 | Core-tetrabromo | -3.98 | -0.75 |

| Derivative 4 | 2,7-bis(pentafluorophenyl) | -3.90 | -0.85 |

Data synthesized from experimental values reported in scientific literature. mpg.de

Covalent Organic Framework (COF) Precursors

The rigid and symmetric structure of this compound derivatives makes them excellent candidates for use as building blocks, or "linkers," in the construction of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.govtcichemicals.com

Construction of Porous Frameworks with this compound Linkers

To be used as a COF linker, the this compound core is typically functionalized with reactive groups at its periphery that can undergo polymerization reactions to form the extended framework. Common examples include tetrakis(4-carboxyphenyl)pyrene or tetrakis(4-aminophenyl)pyrene, where the carboxylic acid or amine groups can participate in condensation reactions to form robust, porous networks. ossila.com

The geometry of the tetra-substituted pyrene linker dictates the topology of the resulting COF. The tetrahedral or planar arrangement of the functional groups allows for the predictable assembly of two-dimensional (2D) or three-dimensional (3D) frameworks with well-defined pore structures. nih.gov The resulting COFs often exhibit high thermal stability and permanent porosity.

The table below presents data on the porosity of COFs and related Metal-Organic Frameworks (MOFs) constructed using pyrene-based tetratopic linkers, illustrating their high surface areas and tunable pore sizes.

| Framework Name | Linker | BET Surface Area (m²/g) | Pore Size (Å) |

|---|---|---|---|

| PyTA-BC-Ph-COF | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline | 1445 | Not specified |

| ROD-7 | 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene | 1189 | 4.93 x 9.83 / 6.82 x 8.96 |

| ROD-8 | 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene | 369 | 8.5 x 9.5 / 6.5 x 11.8 |

| Yb-TBAPy MOF | 1,3,6,8-tetrakis(4-carboxyphenyl)pyrene | ~940 | Microporous |

Data is compiled from various studies on pyrene-based porous frameworks. ossila.com

Luminescent Probes for Selective Sensing

The extended π-conjugated system of the this compound core often imparts strong fluorescence properties to the molecule. This inherent luminescence can be harnessed for the development of sensitive and selective chemical sensors. The principle behind this application is typically fluorescence quenching or enhancement upon interaction with a target analyte.

Detection of Metal Ions and Nitroaromatic Explosives

The electron-rich π-system of pyrene-based compounds can interact with electron-deficient molecules, such as nitroaromatic explosives (e.g., 2,4,6-trinitrotoluene, TNT), leading to a quenching of their fluorescence through a photoinduced electron transfer (PET) mechanism. rsc.org This significant change in luminescence provides a clear signal for the presence of the explosive. The sensitivity and selectivity of these sensors can be enhanced by incorporating the tetraazapyrene unit into porous frameworks like COFs or MOFs, which can pre-concentrate the analyte within their pores. nih.gov

Similarly, the nitrogen atoms within the tetraazapyrene core and appropriately chosen functional groups on the periphery can act as binding sites for metal ions. nih.gov Coordination of a metal ion can alter the electronic structure of the fluorophore, resulting in either a "turn-off" (quenching) or "turn-on" (enhancement) of its luminescence. rsc.org This response can be highly selective for specific metal ions depending on the design of the binding pocket.

The following table provides examples of detection limits achieved by pyrene-based fluorescent sensors for various analytes.

| Sensor Type | Target Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| Fluorescent-labeled MIP | 2,4-dinitrotoluene (DNT) | 30.1 µM | Fluorescence Quenching |

| Fluorescent-labeled MIP | Trinitrotoluene (TNT) | 40.7 µM | Fluorescence Quenching |

| Eu-MOF | Picric Acid, TNT, Tetryl | 20-140 µg/mL | Fluorescence Quenching |

| Luminescent MOF | Ca²⁺ ions | ppm level | Luminescence Change |

Data is based on studies of various fluorescent sensing systems, including those with pyrene-like structural motifs. nih.govnih.govrsc.org